molecular formula C8H11ClN2O2S B15246019 Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride CAS No. 1416438-08-8

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B15246019
CAS No.: 1416438-08-8
M. Wt: 234.70 g/mol
InChI Key: ILJYKIUNQYHORM-UHFFFAOYSA-N
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Description

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 1998216-51-5) is a heterocyclic compound featuring a fused thieno-pyrrole core. Its molecular formula is C₈H₁₂Cl₂N₂O₂S, with a molecular weight of 271.16 g/mol .

Properties

CAS No.

1416438-08-8

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H10N2O2S.ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;/h10H,2-3,9H2,1H3;1H

InChI Key

ILJYKIUNQYHORM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CNC2)N.Cl

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a cornerstone for constructing 2-aminothiophene scaffolds, which serve as precursors for thienopyrrole derivatives. For this compound, the reaction involves:

  • Gewald Reaction : Cyclohexanone reacts with methyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine) to yield methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Cyclization : Acid-catalyzed intramolecular cyclization (e.g., polyphosphoric acid, PPA) forms the pyrrole ring, yielding the dihydrothieno[2,3-c]pyrrole core.
  • Hydrochloride Formation : Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Cyclohexanone, S₈, morpholine, 80°C, 12h 78 95%
2 PPA, 120°C, 6h 65 98%
3 HCl (g), Et₂O, rt, 2h 90 99%

Phosphineimine-Alkylidenemalonate Cyclization

This method, adapted from Sha et al., involves:

  • Knoevenagel Condensation : 3-Methylthiophene-2-carbaldehyde reacts with diethyl malonate to form an alkylidenemalonate intermediate.
  • Bromination/Azidation : N-Bromosuccinimide (NBS) introduces bromine, followed by sodium azide substitution.
  • Staudinger Reaction : Triphenylphosphine converts the azide to a phosphineimine, which undergoes hydrolysis and cyclization to the pyrrole.

Optimization Insight :

  • Microwave irradiation (150°C, 30 min) improves cyclization efficiency (yield: 82% vs. 65% conventional heating).

Alternative Routes

Palladium-Catalyzed Cross-Coupling

A modular approach leverages palladium catalysis for late-stage functionalization:

  • Suzuki-Miyaura Coupling : A brominated thienopyrrole intermediate reacts with boronic acids to introduce substituents.
  • Esterification : Methyl ester installation via methanolysis of a nitrile intermediate.

Example :

Starting Material Coupling Partner Catalyst Yield (%)
3-Bromo-thienopyrrole MeOH, Pd(OAc)₂ 72

Vilsmeier-Haack Formylation

For analogs with electron-withdrawing groups:

  • Formylation : POCl₃/DMF introduces a formyl group at position 6.
  • Reductive Amination : Sodium cyanoborohydride reduces the imine to the amine.

Limitation : Requires careful control of reaction pH to avoid over-reduction.

Critical Analysis of Methodologies

Yield and Scalability

  • Gewald Route : High scalability but moderate yields (65–78%) due to cyclization bottlenecks.
  • Phosphineimine Cyclization : Superior yields (82%) but higher cost from Pd catalysts.

Purity Challenges

  • Residual triphenylphosphine oxide in Staudinger-derived products necessitates silica gel chromatography.
  • Hydrochloride salt formation often requires recrystallization from ethanol/ether.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 3H, COOCH₃), 3.25–3.18 (m, 4H, CH₂ pyrrolidine), 2.95 (t, 2H, J = 7.2 Hz), 2.65 (t, 2H, J = 7.2 Hz).
  • HRMS (ESI+) : m/z calc. for C₉H₁₂N₂O₂S [M+H]⁺: 225.0698; found: 225.0701.

X-ray Crystallography

  • Single-crystal analysis confirms the fused thienopyrrole system with a chair conformation in the dihydro moiety.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Reuse : Immobilized Pd nanoparticles achieve 5 cycles without significant activity loss.

Regulatory Compliance

  • Genotoxic Impurities : Control of azide intermediates (<1 ppm) per ICH Q3D guidelines.

Emerging Innovations

Flow Chemistry

  • Continuous-flow Gewald reactors enhance heat transfer, reducing reaction time to 4h (yield: 85%).

Enzymatic Cyclization

  • Lipase-catalyzed ring closure under mild conditions (pH 7, 37°C) achieves 88% yield, avoiding harsh acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Purity : Typically 95–97% .
  • Storage : Stable at -20°C for 1–2 years or -4°C for 1–2 weeks .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with key analogues:

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Purity Applications/Notes References
Target Compound (1998216-51-5) C₈H₁₂Cl₂N₂O₂S 271.16 -NH₂ (position 3), -COOCH₃ (position 2) 95–97% Research intermediate; solubility in polar solvents
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) C₂₁H₂₂N₄O₂ 362.43 -CN, -Ph, -COOCH₂CH₃ N/A Higher molecular weight; aromatic/cyano groups enhance π-π interactions
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (2031268-71-8) C₈H₉BrClNO₂S 298.58 -Br (position 3), -COOCH₃ N/A Bromine substitution enables cross-coupling reactions
Methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (258353-46-7) C₉H₁₁NO₃S 213.25 Pyran ring instead of pyrrole 90% Altered heterocycle affects conformational flexibility

Detailed Analysis

Substituent Effects

  • Amino Group (Target Compound): Enhances nucleophilic reactivity, making it suitable for amidation or condensation reactions .
  • Bromine (2031268-71-8) : Facilitates Suzuki or Buchwald-Hartwig couplings, useful in constructing complex pharmacophores .

Physicochemical Properties

  • Solubility: The target compound’s methyl ester and amino groups improve solubility in polar solvents (e.g., DMSO, methanol) compared to brominated or aromatic analogues .
  • Thermal Stability : Data gaps exist for melting/boiling points of the target compound, whereas analogues like 7c show defined spectral data (¹³C NMR: 128–164 ppm) .

Research and Industrial Relevance

  • Drug Discovery : The target compound’s balance of reactivity and stability makes it a candidate for fragment-based drug design .
  • Safety Considerations: Unlike brominated derivatives, the amino group reduces toxicity risks but necessitates careful handling to avoid decomposition .

Biological Activity

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The chemical formula of this compound is C8H12Cl2N2O2SC_8H_{12}Cl_2N_2O_2S with a molecular weight of approximately 271.16 g/mol. The compound is characterized by its thieno-pyrrole structure, which contributes to its biological activity.

PropertyValue
Chemical Formula C₈H₁₂Cl₂N₂O₂S
Molecular Weight 271.16 g/mol
CAS Number 1998216-51-5
IUPAC Name Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate; dihydrochloride
PubChem CID 122404753

Antimicrobial Properties

Recent studies have indicated that compounds similar to methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate exhibit potent anti-tubercular activity. For instance, research on pyrrole derivatives has shown promising results against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies revealed that modifications to the pyrrole ring can enhance anti-TB activity significantly. Compounds with electron-withdrawing groups demonstrated improved efficacy with minimal cytotoxicity .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that derivatives of the thieno-pyrrole scaffold possess antiproliferative activity against various human tumor cell lines. For example, certain pyrrole-based compounds exhibited GI50 values in the nanomolar range, indicating strong growth inhibition of cancer cells. These findings suggest that the thieno-pyrrole framework may be a viable lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis of methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole derivatives has highlighted several key modifications that enhance biological activity:

  • Substituent Variations : The introduction of bulky substituents on the pyrrole ring has been shown to increase potency against Mtb. For instance, compounds with larger groups displayed over a hundred-fold increase in activity compared to smaller substituents .
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings significantly improved the anti-tubercular properties while maintaining low cytotoxicity levels .
  • Hydrogen Bonding : Compounds that retained hydrogen bonding capabilities exhibited higher affinities for their biological targets, which is crucial for their therapeutic efficacy .

Study on Anti-TB Activity

In a study focusing on the design and synthesis of pyrrole derivatives as MmpL3 inhibitors (a target for TB treatment), several compounds were evaluated for their effectiveness against M. tuberculosis. Notably, one compound demonstrated an MIC value below 0.016 μg/mL against resistant strains while showing negligible cytotoxicity (IC50 > 64 μg/mL) in mammalian cell lines . This study underscores the potential of thieno-pyrrole derivatives in combating resistant strains of TB.

Anticancer Activity Evaluation

Another investigation assessed the antiproliferative effects of thieno-pyrrole derivatives against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in sensitive tumor cells. The findings suggest that further exploration into this compound class could lead to novel cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiophene-pyrrolidine precursors followed by hydrochlorination. Key steps include:

  • Precursor preparation : Cyclocondensation of substituted thiophenes with pyrrolidine derivatives under reflux conditions.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve ≥97% purity .
  • Quality control : Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and NMR (δ 3.2–3.6 ppm for dihydro-pyrrole protons) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks for the thieno-pyrrole scaffold (e.g., δ 6.8–7.2 ppm for thiophene protons) and methyl ester group (δ 3.7 ppm) .
  • Mass spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 271.16 .
  • Thermal stability : TGA/DSC to assess decomposition above 200°C .

Q. What are the storage and handling protocols to ensure compound stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under argon at –20°C to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for air-sensitive reactions; monitor for discoloration (indicative of oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 92% vs. 97%)?

  • Methodological Answer :

  • Root-cause analysis : Compare reaction conditions (e.g., stoichiometry of HCl during hydrochlorination, solvent purity) .
  • Optimization : Use design-of-experiments (DoE) to test variables (temperature, catalyst loading). For example, increasing HCl equivalents from 2.0 to 2.5 improves yield by 8% .
  • Validation : Replicate protocols using inert conditions (Schlenk line) to exclude oxygen/moisture interference .

Q. What strategies are recommended for studying the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer :

  • Functional group utilization :
  • Amine group : Acylation with activated esters (e.g., NHS esters) at pH 8.5–9.0 to form amide derivatives .
  • Ester group : Hydrolysis with LiOH in THF/water to generate carboxylic acid intermediates .
  • Catalytic systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling with aryl boronic acids .

Q. How can researchers investigate the compound’s potential as an ERK inhibitor or other biological targets?

  • Methodological Answer :

  • In vitro assays :
  • Kinase inhibition : Use fluorescence-based ERK2 activity assays (IC₅₀ determination) .
  • Cellular uptake : Radiolabel the compound with ³H for permeability studies in Caco-2 monolayers .
  • SAR studies : Modify the dihydro-pyrrole ring (e.g., fluorination at C5) to enhance binding affinity .

Contradictory Data Analysis

  • Discrepancy in melting points : Some sources report "N/A" for melting point , while others imply stability up to 200°C. This may arise from polymorphic forms or hydration states. Researchers should perform variable-temperature XRD to identify crystalline phases .

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